(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine
CAS No.:
Cat. No.: VC17476292
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClN3 |
|---|---|
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | (8-chloroimidazo[1,2-a]pyridin-2-yl)methanamine |
| Standard InChI | InChI=1S/C8H8ClN3/c9-7-2-1-3-12-5-6(4-10)11-8(7)12/h1-3,5H,4,10H2 |
| Standard InChI Key | YWLRACIPQXRWMI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C=C(N=C2C(=C1)Cl)CN |
Introduction
Structural and Physicochemical Properties
The imidazo[1,2-a]pyridine core of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine consists of a fused bicyclic system containing a five-membered imidazole ring and a six-membered pyridine ring. The chlorine substituent at the 8-position introduces electron-withdrawing effects, while the 2-methanamine group provides a potential site for hydrogen bonding and interactions with biological targets.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClN₃ |
| Molecular Weight | 181.62 g/mol |
| CAS Registry Number | VC17476292 |
| XLogP3 | Estimated 2.1 (lipophilicity) |
| Hydrogen Bond Donor Count | 1 (NH₂ group) |
| Hydrogen Bond Acceptor Count | 3 (N atoms) |
The compound’s moderate lipophilicity (predicted XLogP3 ≈ 2.1) suggests balanced membrane permeability and solubility, a critical factor for drug-likeness.
Synthetic Routes and Optimization
Synthesis typically proceeds via multi-step strategies starting from imidazo[1,2-a]pyridine precursors. A common approach involves:
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Halogenation: Introduction of chlorine at the 8-position using chlorinating agents like POCl₃ or N-chlorosuccinimide under controlled conditions.
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Amination: Functionalization at the 2-position via nucleophilic substitution or transition metal-catalyzed coupling reactions to introduce the methanamine group.
Critical factors influencing yield include:
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
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Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) facilitate cross-coupling steps.
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Temperature: Reactions often require heating at 80–120°C to overcome activation barriers .
Biological Activity and Mechanistic Insights
While direct studies on (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine are scarce, structurally related imidazopyridines exhibit diverse activities:
Anticancer Activity
Analogous compounds interfere with oncogenic pathways by:
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Kinase inhibition: Blocking ATP-binding pockets in EGFR or VEGFR.
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DNA intercalation: Planar aromatic systems inserting between DNA base pairs .
Neurological Applications
Analytical Characterization Techniques
Rigorous quality control employs:
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NMR Spectroscopy: ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).
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Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 182.05.
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HPLC-PDA: Purity assessment using C18 columns with UV detection at 254 nm.
Comparative Analysis with Structural Analogs
Table 2: Comparison with (3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine Dihydrochloride
| Parameter | 8-Chloro Derivative | 3-Chloro Derivative |
|---|---|---|
| Molecular Formula | C₈H₈ClN₃ | C₈H₁₀Cl₃N₃ |
| Molecular Weight | 181.62 g/mol | 254.5 g/mol |
| Chlorine Position | 8-position | 3-position |
| Salt Form | Free base | Dihydrochloride |
| Water Solubility | Moderate | High (due to HCl salt) |
The 8-chloro isomer’s lower molecular weight and free base form may enhance tissue permeability compared to its 3-chloro counterpart .
Research Challenges and Future Directions
Key gaps include:
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Pharmacokinetic profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.
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Target identification: High-throughput screening against kinase panels or GPCRs.
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Toxicity assessment: Acute and chronic toxicity in preclinical models.
Priority research areas:
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